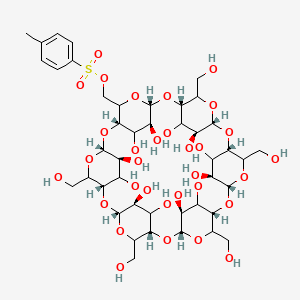![molecular formula C9H11N3 B1419174 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile CAS No. 1173146-03-6](/img/structure/B1419174.png)
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
Descripción general
Descripción
“1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile” is a chemical compound with the molecular weight of 197.67 . It is also known as 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H . This indicates the presence of a pyrrole and a pyrazine ring in the structure .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Pyrrolotriazepine Derivatives : Research shows that pyrrole derivatives can be converted into various complex compounds, including 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives. A notable example is the unexpected formation of 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one as a major product during cyclization attempts of a pyrrole ester substituted with a propargyl group (Menges et al., 2013).
Formation of Pyridine and Fused Pyridine Derivatives : Another study demonstrates the synthesis of a series of pyridine carbonitriles and pyrazolo-[3,4-b]-pyridine derivatives, highlighting the versatility of pyrrolopyrazine carbonitriles in synthesizing diverse heterocyclic compounds (Al-Issa, 2012).
Palladium-Catalyzed Tandem Reaction : A palladium(II)-catalyzed cascade reaction involving C(sp)–C(sp2) coupling and intramolecular C–N bond formation was developed to synthesize 1,3-disubstituted pyrrolo[1,2-α]pyrazines, demonstrating an efficient synthesis method (Chen et al., 2022).
Functionalization and Novel Compounds
N-Unsubstituted Pyrrolo[2,1-c]-1,3-Diazacycloalkano[1,2-a]pyrazinones : Research has led to the synthesis of novel heterocyclic systems, such as N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones, expanding the scope of pyrrolopyrazine derivatives (Mokrov et al., 2011).
Synthesis of 6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles : The reaction of certain pyrazinedicarbonitriles with nucleophilic reagents results in the formation of complex heterocyclic systems, illustrating the compound's role in synthesizing diverse heterocycles (Volovenko & Dubinina, 2002).
DMAP Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The synthesis of tricyclic pyrrolopyrazine derivatives catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) was reported, revealing the compound's potential in facilitating complex synthesis processes (Khashi et al., 2015).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Some pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential pharmaceutical applications (El-Kashef et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Given the broad biological activities of pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be involved .
Result of Action
Pyrrolopyrazine derivatives have shown a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-9-3-2-8(6-10)12(9)5-4-11-7/h2-3,7,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZHEDMAZKKNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















